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Abstract

Daporinad, also known as FK866 or APO866, is a highly potent and specific, non-competitive
inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the
salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting
intracellular NAD+ pools, Daporinad disrupts cellular metabolism and energy homeostasis,
leading to cell death, particularly in highly metabolic cancer cells. This technical guide provides
a comprehensive overview of the chemical structure, physicochemical properties, mechanism
of action, preclinical pharmacology, and clinical development of Daporinad. Detailed
experimental protocols and quantitative data are presented to support further research and
development efforts in the field of NAD+ metabolism and cancer therapeutics.

Chemical Structure and Physicochemical Properties

Daporinad is a small molecule with the IUPAC name (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-
(pyridin-3-yl)acrylamide.[3] Its chemical structure and key physicochemical properties are
summarized below.
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Property Value Reference

Synonyms FK866, APO866 [3]

(E)-N-[4-(1-benzoylpiperidin-4-
IUPAC Name yl)butyl]-3-(pyridin-3- [3]

yhacrylamide

Molecular Formula C24H29N302 [3]
Molecular Weight 391.51 g/mol [3]
CAS Number 658084-64-1 [3]
Appearance Solid powder [4]
Solubility Soluble in DMSO [4]
Hydrogen Bond Acceptors 5 [2]
Hydrogen Bond Donors 1 [2]
Rotatable Bonds 10 [2]
Topological Polar Surface Area  62.3 A2 [2]
XLogP3 3.83 (2]

Mechanism of Action and Signhaling Pathways

Daporinad exerts its biological effects by potently inhibiting NAMPT, a crucial enzyme in the
NAD+ salvage pathway. This pathway is the primary route for NAD+ synthesis in mammalian
cells.

The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming
enzymes, back into NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway,
converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by
nicotinamide mononucleotide adenylyltransferase (NMNAT).
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Downstream Signaling Consequences of NAMPT
Inhibition
By inhibiting NAMPT, Daporinad leads to a rapid depletion of intracellular NAD+ levels, which

in turn reduces ATP production. This energy crisis triggers a cascade of downstream signaling
events, ultimately leading to cell death. Key affected pathways include:

 Sirtuin (SIRT) Deacetylases: These NAD+-dependent enzymes are involved in various
cellular processes, including cell cycle regulation and DNA repair. Reduced NAD+ levels
inhibit SIRT1 activity.

o AKT/ERK Signaling: Daporinad has been shown to decrease the phosphorylation of AKT
and ERK1/2, key proteins in cell survival and proliferation pathways.

e mTOR Pathway: Inhibition of NAMPT can lead to the suppression of mTOR signaling, a
central regulator of cell growth and metabolism.
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Preclinical Pharmacology
In Vitro Efficacy

Daporinad has demonstrated potent cytotoxic effects in a wide range of cancer cell lines, with
IC50 values in the low nanomolar range.
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Cell Line Cancer Type IC50 (nM) Assay Reference
NMPRTase (cell- Enzyme

- 0.09 - [1]
free) Inhibition

SCLC cell lines Small Cell Lung

0.38-7.2 Cell Viability [5]
(range) Cancer

Non-Small Cell o
A549 100 Cell Viability [5]
Lung Cancer

Hematologic
Malignancies Various 2.89+£0.47 Cytotoxicity [6]
(average)

Non-Hematologic
Malignancies Various 13.03+2.94 Cytotoxicity [6]

(average)

Treatment of cancer cells with Daporinad leads to a time- and concentration-dependent
depletion of intracellular NAD+ and ATP. For instance, in chronic lymphocytic leukemia (CLL)
cells, a significant drop in NAD+ is observed as early as 24 hours, followed by a decrease in
ATP levels at 48 hours.[7]

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies of Daporinad have been conducted in mice following intravenous
administration.
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Dose Cmax AUCinf
t1/2 (h) CL (L/h/kg) Vss (L/kg)

(mgl/kg) (ng/mL) (ngh/mL)

5 5,470 + 1,140 2,780 + 321 0.81 +0.15 1.82 +£0.21 1.14+£0.11
11,100 +

10 5,980 + 813 0.83 +0.09 1.71+0.23 1.09 +0.09
1,170
38,700 + 18,900 *

30 0.77 + 0.05 1.61+0.21 0.87 +0.08
5,480 2,430

Data from a

study in mice,
presented as
mean + SD
(n=3).[8]

Clinical Development

Daporinad has been evaluated in Phase | and Il clinical trials for the treatment of various
cancers.

Phase | Trial in Advanced Solid Tumors

A Phase | study in patients with advanced solid tumors established the safety profile and
recommended Phase Il dose.

Parameter Value Reference

) ) Advanced solid tumor
Patient Population _ _ [9]
malignancies

Continuous 96-h infusion every

Dosing Regimen 9

gred 28 days ]
Recommended Phase Il Dose 0.126 mg/m2/h [9]
Dose-Limiting Toxicity Thrombocytopenia 9]

Ef No objective responses; 4
icacy . .
patients had stable disease
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Phase Il Trial in Cutaneous T-Cell Lymphoma

A Phase Il trial was initiated to evaluate the efficacy of Daporinad in patients with refractory or
relapsed cutaneous T-cell ymphoma (CTCL). However, the study was terminated early.

Parameter Outcome Reference

] ] Refractory or relapsed
Patient Population
Cutaneous T-Cell Lymphoma

Primary Efficacy Endpoint Objective Response Rate

Trial Status Terminated early

o Lack of efficacy at a
Reason for Termination o )
prespecified interim analysis

Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against
purified human NAMPT.
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Materials:

© 2025 BenchChem. All rights reserved.

8/13 Tech Support


https://www.benchchem.com/product/b1663336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Purified recombinant human NAMPT enzyme

» Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgClz, 2 mM DTT, 0.02% BSA)
o Nicotinamide (NAM)

e 5-Phosphoribosyl-1-pyrophosphate (PRPP)

e Adenosine triphosphate (ATP)

« Nicotinamide mononucleotide adenylyltransferase (NMNAT)
 Alcohol dehydrogenase (ADH)

» Ethanol

e Test inhibitor (dissolved in DMSO)

o 384-well black microplates

e Fluorometric microplate reader

Procedure:

» Reagent Preparation: Prepare stock solutions and serial dilutions of the test inhibitor in
assay buffer. The final DMSO concentration should be kept below 1%. Prepare substrate
and coupling enzyme mixtures.

e Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted test inhibitor or vehicle,
followed by the diluted NAMPT enzyme. Incubate at room temperature for 15 minutes.

e Reaction Initiation: Add the substrate and coupling enzyme mixture to all wells to start the
reaction.

e Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

» Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm
and an emission wavelength of 460 nm.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the
vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic
equation.[7]

Cell Viability Assay

This protocol outlines a method to assess the effect of Daporinad on the viability of cancer cell
lines.

Materials:

o Cancer cell lines (e.g., SCLC cell lines NCI-H209, NCI-H69)
e Appropriate cell culture medium and supplements

o Daporinad (FK866)

o CellTiter-Glo® Luminescent Cell Viability Assay kit

e 96-well opaque-walled plates

e Luminometer

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

o Drug Treatment: Treat the cells with increasing concentrations of Daporinad. Include a
vehicle-only control.

 Incubation: Incubate the cells for a specified period (e.g., 72 hours).

 Viability Assessment: Add the CellTiter-Glo® reagent to each well according to the
manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal
proportional to the amount of ATP present.

o Measurement: Measure the luminescence using a luminometer.
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» Data Analysis: Normalize the luminescence readings to the vehicle control to determine the
percent viability. Calculate the LD50 (lethal dose 50) from the dose-response curve.[5]

In Vivo Xenograft Studies in Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of Daporinad in
a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cell line for tumor implantation (e.g., Panc-1)

Daporinad (FK866)

Vehicle (e.g., 45% Propylene glycol + 5% Tween 80 + ddH20)

Calipers for tumor measurement

Procedure:

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

e Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., ~100 mm3).

e Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer Daporinad (e.g., 20 mg/kg/day, intraperitoneally) and vehicle to the respective
groups for a specified duration (e.g., 4 weeks, 5 days per week).

o Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the
study.

» Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the
experiment.

o Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis (e.g., weight, histology).
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» Data Analysis: Compare the tumor growth rates and final tumor weights between the
treatment and control groups to assess the anti-tumor efficacy of Daporinad.

Conclusion

Daporinad is a well-characterized, potent inhibitor of NAMPT with significant preclinical anti-
cancer activity. Its mechanism of action, centered on the depletion of NAD+ and subsequent
metabolic collapse, has been extensively studied. While clinical trials have not demonstrated
sufficient efficacy to warrant further development as a monotherapy, Daporinad remains an
invaluable tool for researchers studying NAD+ metabolism and its role in cancer and other
diseases. The detailed data and protocols provided in this guide are intended to facilitate the
continued exploration of NAMPT inhibition as a therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Daporinad: A Technical Guide to a Potent NAMPT
Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663336#chemical-structure-and-properties-of-
daporinad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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